(6-Bromo-2-fluoro-3-methylphenyl)trimethylsilane
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Overview
Description
(6-Bromo-2-fluoro-3-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14BrFSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)trimethylsilane typically involves the reaction of 6-bromo-2-fluoro-3-methylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in anhydrous conditions, often using tetrahydrofuran (THF) as a solvent. The reaction proceeds as follows:
6-Bromo-2-fluoro-3-methylphenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyltrimethylsilanes.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Scientific Research Applications
(6-Bromo-2-fluoro-3-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Exploration of its derivatives for therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)trimethylsilane in chemical reactions involves the activation of the silicon-carbon bond. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring enhances the reactivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2-fluoro-3-methylphenyl)trimethylsilane
- 2-Bromo-3-fluoro-6-methylpyridine
- 6-Bromo-3-fluoro-2-methylpyridine
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The combination of bromine, fluorine, and methyl groups provides a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C10H14BrFSi |
---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14BrFSi/c1-7-5-6-8(11)10(9(7)12)13(2,3)4/h5-6H,1-4H3 |
InChI Key |
FISXQYRVMTTXPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[Si](C)(C)C)F |
Origin of Product |
United States |
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